1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
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Overview
Description
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl and methyl groups. This compound is part of the pyrazole family, known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL typically involves the condensation of appropriate ketones with hydrazine derivatives. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with tert-butyl chloride under basic conditions . The reaction proceeds through nucleophilic substitution, where the tert-butyl group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazole oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and substituents. The pathways involved often include inhibition of key enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-butyl-5-methyl-1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate
- Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
Uniqueness
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methyl groups on the pyrazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6-8(12)7(2)11(10-6)9(3,4)5/h12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMLVRCMUNDKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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